N-Dpb-thpo
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Overview
Description
N-Dpb-thpo is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its tetrahydroisoxazolo ring fused with a pyridin structure, along with a diphenylbutenyl side chain. It has garnered interest in scientific research due to its potential pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dpb-thpo typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydroisoxazolo Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Diphenylbutenyl Side Chain: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the diphenylbutenyl group to the core structure.
Final Assembly: The final product is obtained through purification and characterization steps, ensuring the desired compound’s purity and structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-Dpb-thpo can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Mechanism of Action
The mechanism by which N-Dpb-thpo exerts its effects involves interactions with specific molecular targets. For instance, it may modulate the activity of certain receptors or enzymes, influencing biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Other Isoxazolo Compounds: Various derivatives of isoxazolo-pyridin structures with different substituents.
Uniqueness
N-Dpb-thpo is unique due to its specific combination of structural features, which may confer distinct pharmacological properties and applications compared to other similar compounds.
Properties
CAS No. |
132033-96-6 |
---|---|
Molecular Formula |
C22H22N2O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-(4,4-diphenylbut-3-enyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-3-one |
InChI |
InChI=1S/C22H22N2O2/c25-22-20-16-24(15-13-21(20)26-23-22)14-7-12-19(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-12H,7,13-16H2,(H,23,25) |
InChI Key |
QMRMUNWFODMEOB-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1ONC2=O)CCC=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CC2=C1ONC2=O)CCC=C(C3=CC=CC=C3)C4=CC=CC=C4 |
132033-96-6 | |
Synonyms |
N-4,4-diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol N-DPB-THPO |
Origin of Product |
United States |
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